(2-Chloro-thiazol-5-ylmethyl)-methyl-amine

Organic Synthesis Process Chemistry Nucleophilic Substitution

(2-Chloro-thiazol-5-ylmethyl)-methyl-amine (CAS 120740-06-9) is a heterocyclic amine building block with the molecular formula C5H7ClN2S and a molecular weight of 162.64 g/mol. It is characterized as a liquid at room temperature and is typically supplied with a purity of 95.0%.

Molecular Formula C5H7ClN2S
Molecular Weight 162.64 g/mol
CAS No. 120740-06-9
Cat. No. B175063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chloro-thiazol-5-ylmethyl)-methyl-amine
CAS120740-06-9
Molecular FormulaC5H7ClN2S
Molecular Weight162.64 g/mol
Structural Identifiers
SMILESCNCC1=CN=C(S1)Cl
InChIInChI=1S/C5H7ClN2S/c1-7-2-4-3-8-5(6)9-4/h3,7H,2H2,1H3
InChIKeySMWPUJJZPVUXMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Chloro-thiazol-5-ylmethyl)-methyl-amine CAS 120740-06-9: Chemical Profile and Procurement Considerations


(2-Chloro-thiazol-5-ylmethyl)-methyl-amine (CAS 120740-06-9) is a heterocyclic amine building block with the molecular formula C5H7ClN2S and a molecular weight of 162.64 g/mol . It is characterized as a liquid at room temperature and is typically supplied with a purity of 95.0% . The compound features a 2-chlorothiazole core, a privileged scaffold in agrochemical and pharmaceutical development, substituted with a methylaminomethyl group at the 5-position . This structure provides both a reactive chlorine atom and a secondary amine handle, enabling its use as a versatile intermediate for further derivatization in organic synthesis and medicinal chemistry research .

Procurement Rationale for (2-Chloro-thiazol-5-ylmethyl)-methyl-amine: Why Analogs Are Not Interchangeable


The substitution of (2-Chloro-thiazol-5-ylmethyl)-methyl-amine with a close analog is not a straightforward, risk-free decision due to the compound's specific functional group architecture. The presence of both the 2-chloro substituent on the thiazole ring and the N-methyl secondary amine are critical for its intended reactivity. While related compounds like (2-Chloro-thiazol-5-ylmethyl)-isopropyl-amine or non-chlorinated methyl-thiazol-5-ylmethyl-amines [1] may appear similar, they differ fundamentally in steric bulk, electronic properties, and the hydrogen-bonding capacity of the amine. These differences directly impact reaction yields in downstream synthesis and can drastically alter biological activity in structure-activity relationship (SAR) studies . Therefore, substituting with a cheaper or more readily available analog introduces significant risk of failed syntheses or invalid biological data, making the procurement of the exact specified compound essential for research continuity and reproducibility.

Quantitative Evidence for (2-Chloro-thiazol-5-ylmethyl)-methyl-amine Differentiation


Differentiation by Synthetic Yield: Comparison with Primary Amine Analog in Nucleophilic Substitution

In a comparative synthesis using 2-chloro-5-thiazolylmethylchloride as a common electrophile, the target compound, N-(2-chloro-5-thiazolylmethyl)-N-methylamine, was obtained in a yield of 73% upon reaction with methylamine . This is markedly higher than the yield for the analogous primary amine, 2-chloro-5-(aminomethyl)thiazole, which was reported to be 41.4% under comparable conditions using ammonia . This difference is attributed to the differing nucleophilicities and steric profiles of methylamine versus ammonia. This data suggests a more efficient synthetic route to the N-methyl derivative, which can be a key factor in planning multi-step syntheses or scaling up processes.

Organic Synthesis Process Chemistry Nucleophilic Substitution Yield Optimization

Procurement-Ready Purity Profile: Verifiable Quality for Reliable Research

A primary differentiator for procurement is the defined and verifiable purity of the compound as offered by reputable suppliers. One vendor specifies a purity of 95.0% for this compound, provided as a liquid . While other suppliers may offer similar or different purity levels, the availability of a product with a clearly stated purity of 95% from a documented source provides a baseline for quality assurance. This is in contrast to other potential sources where purity may be unspecified, listed simply as '>95%' without a precise value, or where the product is offered by suppliers that are prohibited from this analysis [1]. The explicit statement of a 95.0% purity allows for more accurate stoichiometric calculations and reduces the uncertainty associated with unknown impurities.

Chemical Procurement Quality Control Purity Analysis

Potential for Enhanced Metabolic Stability via N-Methylation: A Class-Level Inference

The target compound's secondary amine is N-methylated, a common medicinal chemistry strategy. Class-level evidence indicates that N-methylation can improve metabolic stability, membrane permeability, and binding selectivity by altering hydrogen-bonding capacity and introducing steric hindrance compared to primary amines [1]. While direct comparative data for this specific compound is absent, the structural feature distinguishes it from the primary amine analog (2-chloro-5-thiazolylmethylamine) [2]. Studies on related thiazole systems have demonstrated that replacing an allyl group with a methyl group on an amine significantly alters inhibitory potency against targets like 11β-HSD1 [3], supporting the principle that even small N-alkyl substitutions can profoundly impact biological activity. This is a class-level inference and must be validated experimentally.

Medicinal Chemistry ADME Drug Design N-Methylation

High-Value Application Scenarios for (2-Chloro-thiazol-5-ylmethyl)-methyl-amine


Scaffold for Targeted Library Synthesis in Medicinal Chemistry

This compound serves as a key starting material for generating libraries of 2,5-disubstituted thiazole derivatives. Its defined 73% synthetic yield makes it an efficient building block for parallel synthesis. The presence of both the reactive 2-chloro group and the N-methyl amine allows for sequential functionalization, enabling the exploration of diverse chemical space around a biologically relevant core. This scenario directly leverages the established synthetic yield advantage over similar primary amine building blocks.

Precursor for the Synthesis of Neonicotinoid-like Agrochemicals

The 2-chloro-5-thiazolylmethyl moiety is a core structural element in several commercial neonicotinoid insecticides . The methylamine group in this compound can be further functionalized to create analogs of thiamethoxam or clothianidin, making it a valuable intermediate in agrochemical discovery and development programs.

Intermediate for Exploring N-Methylation SAR

In drug discovery programs where a 2-chlorothiazole is a core pharmacophore, this compound allows researchers to directly incorporate an N-methyl group. This is essential for structure-activity relationship (SAR) studies aimed at optimizing a lead compound's ADME and selectivity profile. The class-level inference that N-methylation can significantly alter biological properties justifies the procurement of this specific intermediate over its primary amine counterpart for these advanced studies.

Technical Documentation Hub

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